2-(Benzyloxy)-4-bromo-1-fluorobenzene
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Overview
Description
2-(Benzyloxy)-4-bromo-1-fluorobenzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a benzene ring substituted with benzyloxy, bromo, and fluoro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-1-fluorobenzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Benzyloxy Substitution: The benzyloxy group can be introduced through a Williamson ether synthesis, where benzyl alcohol reacts with the brominated and fluorinated benzene derivative in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: The bromo and fluoro groups can participate in various substitution reactions. For example, nucleophilic substitution with amines can form corresponding anilines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Pd/C with H2, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzene derivatives with hydrogen replacing the bromo group.
Substitution: Aniline derivatives, thiophenols, and ethers.
Scientific Research Applications
2-(Benzyloxy)-4-bromo-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-bromo-1-fluorobenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-4-chloro-1-fluorobenzene: Similar structure but with a chlorine atom instead of bromine.
2-(Benzyloxy)-4-iodo-1-fluorobenzene: Similar structure but with an iodine atom instead of bromine.
2-(Benzyloxy)-4-bromo-1-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-(Benzyloxy)-4-bromo-1-fluorobenzene is unique due to the combination of bromo and fluoro substituents, which impart distinct reactivity and properties compared to its analogs. The presence of both electron-withdrawing (fluoro) and electron-donating (benzyloxy) groups on the benzene ring makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYWJXRBIPEDSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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